molecular formula C14H12N4O B2440486 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1429232-68-7

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2440486
CAS No.: 1429232-68-7
M. Wt: 252.277
InChI Key: JABLYWSQAHTHHY-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Properties

IUPAC Name

6-cyclopropyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABLYWSQAHTHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenyl-substituted pyrazole carboxylic acid in the presence of a dehydrating agent such as acetic anhydride and pyridine, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases such as CDK2 and EGFR-TK. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

Overview

6-Cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention due to its potential therapeutic applications, particularly as a kinase inhibitor. Its biological activity primarily involves the inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TK), which are crucial in regulating cell cycle progression and signal transduction pathways.

The compound's mechanism of action is characterized by its ability to inhibit specific kinases:

  • CDK2 : A key regulator of the cell cycle that, when inhibited, can lead to cell cycle arrest and apoptosis in cancer cells.
  • EGFR-TK : Inhibition of this receptor can disrupt signaling pathways that promote tumor growth and survival.

By targeting these kinases, this compound demonstrates potential as an anticancer agent.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Study Cell Lines Tested IC50 (µM) Mechanism
Study 1HeLa0.36CDK2 Inhibition
Study 2HCT1161.8CDK9 Inhibition
Study 3A375<1.0EGFR-TK Inhibition

These studies indicate that this compound exhibits potent inhibitory effects against various cancer cell lines through its action on specific kinases.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines including HeLa and HCT116. The results demonstrated significant cytotoxicity with IC50 values indicating strong inhibition of cell proliferation.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity profile of this compound against CDK2 and CDK9. The findings revealed a remarkable selectivity for CDK2 over CDK9 (265-fold), suggesting that structural modifications could enhance its therapeutic index while minimizing off-target effects.

Structural Features and Synthesis

The unique structural features of this compound contribute to its biological activity:

  • Cyclopropyl Group : Enhances binding affinity to target kinases.
  • Phenyl Substitution : Provides additional stability and interaction potential within the active site of the kinase.

Synthesis Pathway

The synthesis typically involves the cyclization of cyclopropylamine derivatives with phenyl-substituted pyrazole carboxylic acids under dehydrating conditions. This method allows for high yield and purity suitable for further biological evaluations.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
CyclopropylationCyclopropane bromide, Cu(OTf)₂DMF10085
Core FormationPyrimidine precursor, K₂CO₃DCM8072

Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Contradictions in SAR often arise from assay variability or substituent-dependent off-target effects. Strategies include:

  • Orthogonal Assays : Validate enzymatic inhibition (e.g., CDK2 IC₅₀) with cellular proliferation assays (e.g., MTT in cancer cell lines) .
  • Substituent Scanning : Systematically vary cyclopropyl and phenyl groups to isolate contributions to binding affinity (e.g., 3-nitrophenyl vs. 4-chlorophenyl derivatives show ±20% activity differences) .
  • Statistical Modeling : Use multivariate regression to account for steric/electronic parameters (e.g., Hammett constants) .

Basic: What spectroscopic methods are recommended for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and cyclopropyl carbons (δ 10–15 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.12) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: What strategies are effective in elucidating the mechanism of action against CDK2?

Methodological Answer:

  • Molecular Docking : Use X-ray crystallography of CDK2 (PDB: 1HCL) to model binding poses, highlighting hydrogen bonds with Glu81 and hydrophobic interactions with the cyclopropyl group .
  • Kinetic Studies : Measure Kᵢ values under varying ATP concentrations to determine competitive vs. non-competitive inhibition .
  • Mutagenesis : Replace CDK2 residues (e.g., Leu83Ala) to assess binding site criticality .

Q. Table 2: CDK2 Inhibition Data

DerivativeIC₅₀ (nM)Selectivity vs. CDK1
Parent Compound45 ± 312-fold
3-Nitro Analog28 ± 28-fold

Basic: How does the choice of catalysts impact synthesis efficiency?

Methodological Answer:
Catalysts like copper triflate reduce activation energy for cyclopropane formation, achieving >85% yield compared to uncatalyzed reactions (50–60%). Palladium catalysts (e.g., Pd/C) are critical for Suzuki couplings in late-stage functionalization but require strict anhydrous conditions .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • LogP Optimization : Predict lipophilicity (e.g., ClogP = 2.1) to balance membrane permeability and solubility .
  • Metabolism Prediction : CYP3A4 docking identifies metabolic hotspots (e.g., cyclopropyl oxidation) for targeted deuterium substitution .
  • Toxicity Screening : Use QSAR models to flag hepatotoxic motifs (e.g., nitro groups) early in design .

Advanced: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization by heating lysates (40–65°C) and quantifying CDK2 via Western blot .
  • Phosphoproteomics : Monitor downstream signaling (e.g., Rb phosphorylation) using LC-MS/MS .

Basic: What are the stability considerations for this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >8 (t₁/₂ = 2 hrs) due to lactam ring hydrolysis. Use buffered solutions (pH 6–7.4) for in vitro assays .
  • Light Sensitivity : Protect from UV exposure to prevent nitro group reduction .

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